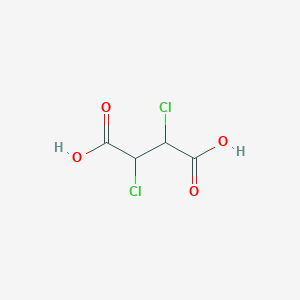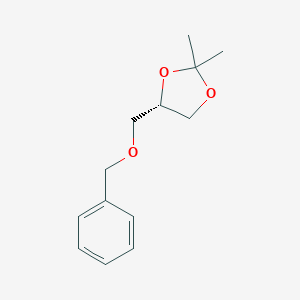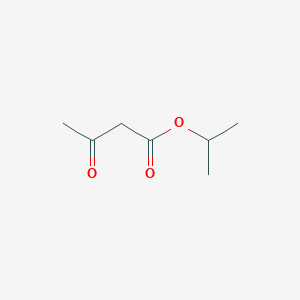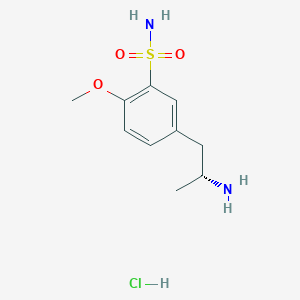
Triacetylphloroglucinol
Overview
Description
Triacetylphloroglucinol is a derivative of phloroglucinol, a phenolic compound. It is known for its selective anti-proliferative potential and has been explored for various pharmacological applications. This compound is a minor product of secondary metabolism and is less commonly studied compared to other derivatives of phloroglucinol .
Scientific Research Applications
Triacetylphloroglucinol has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Triacetylphloroglucinol exerts its effects through several mechanisms:
Anticancer Activity: It induces cell cycle arrest in the G1 phase and increases reactive oxygen species production, leading to apoptosis in cancer cells.
Molecular Targets: The compound interacts with human serum albumin, which helps in delivering the drug to tumor cells.
Pathways Involved: It affects mitochondrial membrane potential and induces oxidative stress in cancer cells.
Similar Compounds:
Phloroglucinol: The parent compound, known for its spasmolytic and muscle relaxant properties.
Diacetylphloroglucinol: Another derivative with significant antimicrobial activity.
Monoacetylphloroglucinol: Known for its enzyme-inhibiting properties.
Uniqueness: this compound stands out due to its selective anti-proliferative potential and its ability to form important ligands in coordination chemistry. Its unique combination of biological activities makes it a valuable compound for various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
TAPG interacts with various biomolecules, including enzymes and proteins. One significant interaction is with human serum albumin (HSA), a carrier protein that delivers anticancer drugs due to its accumulation in tumor cells . This interaction is characterized by a moderate affinity, favoring the easy diffusion of TAPG to the target tissue .
Cellular Effects
TAPG exhibits potent cytotoxicity towards various cancer cells, including lung (A549), breast (MDA MB-231), colon (HCT-15), and cervical (HeLa) cancer cells . It shows this cytotoxicity in a dose-dependent manner without showing any toxic effect to normal cells . TAPG treatment leads to G1 phase arrest in cancer cells and an increase in reactive oxygen species (ROS) production, along with a loss in mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of TAPG involves its interaction with HSA. The binding of TAPG strongly quenches the intrinsic fluorescence of HSA through a static quenching mechanism . This interaction leads to the formation of a ground-state complex and causes secondary structural changes in HSA, including a decrease in α-helical content .
Transport and Distribution
TAPG interacts with HSA, which is considered a good carrier to deliver anticancer drugs due to its accumulation in tumor cells . This interaction suggests that HSA may play a role in the transport and distribution of TAPG within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triacetylphloroglucinol can be synthesized through a one-pot method involving Friedel-Craft acylation. This process uses phloroglucinol and acetic anhydride or acyl chloride as acylation agents in the presence of a biodegradable catalyst such as methanesulfonic acid. The reaction is carried out under solvent-free conditions, making it an environmentally friendly approach .
Industrial Production Methods: In industrial settings, this compound can be synthesized using various catalysts like aluminum chloride, boron trifluoride etherate, and zinc chloride. These reactions typically employ nitrobenzene as the solvent. due to the toxic nature of these catalysts and solvents, there is a push towards greener synthetic methods .
Chemical Reactions Analysis
Types of Reactions: Triacetylphloroglucinol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
properties
IUPAC Name |
1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQHLDOEJYEQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356490 | |
| Record name | triacetylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2161-87-7 | |
| Record name | 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | triacetylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)


![1-Methoxycalix[6]arene](/img/structure/B17606.png)






